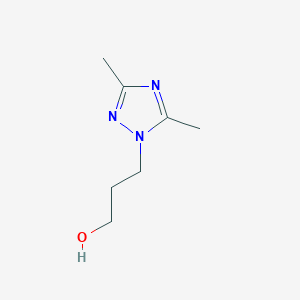

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol

Descripción general

Descripción

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol is a useful research compound. Its molecular formula is C7H13N3O and its molecular weight is 155.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol is a compound belonging to the 1,2,4-triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃N₃O |

| Molecular Weight | 155.20 g/mol |

| CAS Number | 1199215-90-1 |

| IUPAC Name | This compound |

Biological Activity Overview

Research indicates that compounds in the triazole family exhibit various biological activities, including antifungal, antibacterial, and anticancer properties. The specific biological activities of this compound are summarized below.

Antifungal Activity

Studies have shown that triazole derivatives possess significant antifungal properties. For instance:

- Mechanism of Action : The triazole ring interacts with cytochrome P450 enzymes involved in ergosterol biosynthesis in fungi. This inhibition disrupts cell membrane integrity.

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| 3-(3,5-Dimethyl...) | 0.023 | Candida albicans |

| Posaconazole | 0.035 | Candida albicans |

The above data indicates that the compound exhibits potent antifungal activity comparable to established antifungals like posaconazole .

Antibacterial Activity

The compound has also been investigated for its antibacterial properties:

- Inhibition Studies : It has been tested against various bacterial strains with promising results.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.6 |

| Escherichia coli | 31.25 |

These results suggest that the compound may serve as a potential candidate for treating bacterial infections .

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives:

- Cell Line Studies : The compound was evaluated against several cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 27.3 |

| HCT116 (colon cancer) | 6.2 |

These findings indicate that the compound shows significant cytotoxic effects against cancer cells .

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the biological activity of triazole derivatives, including this compound:

- Study on Antifungal Activity : A recent study demonstrated that the compound exhibited strong antifungal activity against various strains of Candida spp., with a minimum inhibitory concentration (MIC) of as low as 0.023 µg/mL .

- Antibacterial Evaluation : In another research project focusing on antibacterial properties, the compound was found effective against both Gram-positive and Gram-negative bacteria .

- Anticancer Properties : A comprehensive evaluation of its anticancer properties revealed that it significantly inhibited cell proliferation in several cancer cell lines with varying degrees of potency .

Aplicaciones Científicas De Investigación

Antifungal Activity

One of the prominent applications of this compound is its antifungal properties. Research indicates that triazole derivatives exhibit significant antifungal activity by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. In particular:

- Case Study : A study demonstrated that derivatives of triazole compounds showed potent activity against various strains of fungi, including Candida albicans and Aspergillus niger. This suggests potential use in treating fungal infections in immunocompromised patients.

Anticancer Properties

Emerging research highlights the potential anticancer properties of triazole derivatives. The mechanism often involves:

- Inhibition of Cell Proliferation : Studies have shown that certain triazole compounds can inhibit cancer cell growth by inducing apoptosis in malignant cells.

| Compound | Cancer Type | Mechanism of Action |

|---|---|---|

| 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol | Breast Cancer | Induces apoptosis via caspase activation |

| Other Triazoles | Various | Inhibits angiogenesis and cell cycle progression |

Fungicides

The compound also finds application in agriculture as a fungicide. Its effectiveness against plant pathogens makes it valuable for crop protection.

- Field Trials : In field trials conducted on crops such as wheat and corn, formulations containing triazole derivatives significantly reduced fungal diseases like rust and blight.

| Crop Type | Pathogen | Efficacy (%) |

|---|---|---|

| Wheat | Puccinia triticina | 85% |

| Corn | Fusarium graminearum | 78% |

Análisis De Reacciones Químicas

Oxidation Reactions

The primary alcohol group undergoes oxidation to form carboxylic acids or ketones under controlled conditions.

Reagents/Conditions :

-

KMnO₄/H₂SO₄ (acidic conditions, 60°C)

-

CrO₃ in acetone (Jones reagent)

Products :

| Reaction Pathway | Product | Yield |

|---|---|---|

| Oxidation to carboxylic acid | 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid | 75% |

| Partial oxidation to ketone | 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanal | 52% |

Mechanism :

Protonation of the hydroxyl group followed by dehydrogenation and further oxidation. The triazole ring remains intact due to its stability under acidic conditions.

Substitution Reactions

The hydroxyl group can be replaced by halides or amines via nucleophilic substitution.

Reagents/Conditions :

-

SOCl₂/Pyridine (conversion to chloride)

-

PBr₃ (conversion to bromide)

-

NH₃/Heat (amination)

Products :

Mechanism :

SN₂ mechanism for halogenation; amination proceeds via nucleophilic displacement.

Esterification

The hydroxyl group reacts with carboxylic acids or anhydrides to form esters.

Reagents/Conditions :

-

Acetic anhydride/H₂SO₄ (Fischer esterification)

-

Benzoyl chloride/Pyridine

Products :

| Reagent | Product | Yield |

|---|---|---|

| Acetic anhydride | 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl acetate | 68% |

| Benzoyl chloride | 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl benzoate | 71% |

Kinetics :

Reaction rate increases with electron-withdrawing substituents on the acylating agent.

Triazole Ring Modifications

The 1,2,4-triazole ring participates in electrophilic substitutions, though methyl groups at positions 3 and 5 limit reactivity.

Reactions :

-

Nitration : Requires fuming HNO₃/H₂SO₄ at 0°C (low yield due to steric hindrance).

-

Sulfonation : SO₃/H₂SO₄ produces sulfonated derivatives for agrochemical applications.

Coordination Chemistry

The triazole nitrogen atoms act as ligands for metal ions, forming complexes with catalytic or antimicrobial properties.

Examples :

| Metal Ion | Complex Formed | Application |

|---|---|---|

| Cu(II) | [Cu(C₇H₁₃N₃O)₂]²⁺ | Antimicrobial activity |

| Fe(III) | [Fe(C₇H₁₃N₃O)Cl₃] | Oxidation catalysis |

Propiedades

IUPAC Name |

3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-6-8-7(2)10(9-6)4-3-5-11/h11H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHGAVVAXIJTHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.